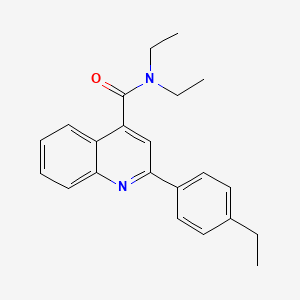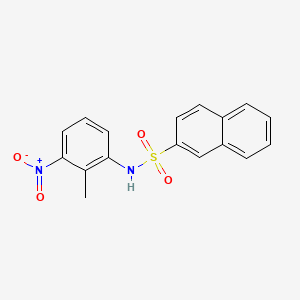![molecular formula C17H19N3S B5803446 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione](/img/structure/B5803446.png)
4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione, also known as Spirobenzoheterocyclic compound, is a heterocyclic compound that has gained significant importance in scientific research. This compound has a unique structure and has shown promising results in various scientific applications.
Mécanisme D'action
The mechanism of action of 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes that are involved in the proliferation of cancer cells and the replication of viruses.
Biochemical and physiological effects:
4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells and the replication of viruses. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound in lab experiments include its unique structure, its potential as an anticancer and antiviral agent, and its ability to inhibit the activity of certain enzymes. However, the limitations of using 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound in lab experiments include its limited solubility in water and its potential toxicity.
Orientations Futures
There are many future directions for research on 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound. Some potential future directions include studying its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing new synthesis methods to improve its solubility and reduce its toxicity.
In conclusion, 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound is a unique heterocyclic compound that has shown promising results in various scientific research applications. It has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its mechanism of action and explore its potential in more detail.
Méthodes De Synthèse
The synthesis of 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound involves the reaction of 2-aminobenzophenone with cyclohexanone in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound.
Applications De Recherche Scientifique
4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound has shown potential in various scientific research applications. It has been studied extensively for its anticancer properties. Studies have shown that 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been studied for its antiviral properties. 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound has been shown to inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
4-aminospiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c18-15-13-14(19-16(21)20-15)12-7-3-2-6-11(12)10-17(13)8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIGLUBVIVSCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=NC(=S)N4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)



![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)
![3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5803444.png)
![N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5803460.png)
